1-Pyrenemethylamine hydrochloride

概要

説明

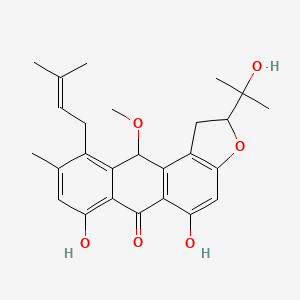

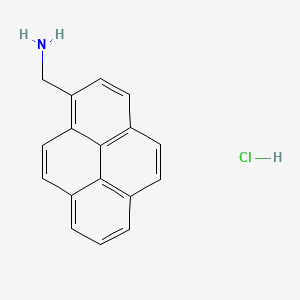

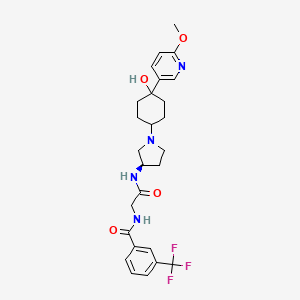

1-Pyrenemethylamine hydrochloride is an organic building block . It has the empirical formula C17H13N · HCl, a molecular weight of 267.75 , and is commonly referred to as PMA .

Synthesis Analysis

1-Pyrenemethylamine hydrochloride has been used in the preparation of 1-pyrenemethylamine . It can also be used for the noncovalent functionalization of SWNTs with cationic moieties which binds strongly to the negatively charged phosphate backbone of the DNA .

Molecular Structure Analysis

The molecular structure of 1-Pyrenemethylamine hydrochloride is represented by the SMILES string Cl [H].NCc1ccc2ccc3cccc4ccc1c2c34 . The InChI key for this compound is RGNMXKKNDSHTFD-UHFFFAOYSA-N .

Chemical Reactions Analysis

1-Pyrenemethylamine hydrochloride has been used for the synthesis of various compounds. For instance, it has been used for the synthesis of Pyrenyl hyaluronan (Py-HA), a pyrenyl-based polymer that can be used for the development of pH-triggered drug carriers . It has also been used for the synthesis of 4,6-dichloro-2-pyrenemethylamine-1,3,5-triazine, a precursor to synthesize a star-shaped polymer .

Physical And Chemical Properties Analysis

1-Pyrenemethylamine hydrochloride is a powder with a melting point of 258 °C (dec.) (lit.) . It has a quality level of 200 and an assay of 95% .

科学的研究の応用

Development of pH-Triggered Drug Carriers

1-Pyrenemethylamine hydrochloride: has been utilized in the synthesis of Pyrenyl hyaluronan (Py-HA) , a pyrenyl-based polymer . This polymer is significant for the development of drug carriers that can release their payload in response to specific pH changes in the environment. This application is particularly useful in targeting acidic tumor microenvironments, where the drug carrier can release chemotherapeutic agents directly at the tumor site, minimizing side effects on healthy tissues.

Electrochemical Electrodes for Biosensing

The compound has been used to create an electrochemical electrode of reduced graphene oxide bound with a pyrene functionalized folic acid derivative . Such electrodes can be employed in biosensing applications, where the presence of specific biomolecules can be detected due to the electrochemical changes they induce on the electrode surface.

Noncovalent Functionalization of Carbon Nanotubes

PyNH2·HCl can be used for the noncovalent functionalization of single-walled carbon nanotubes (SWNTs) with cationic moieties . This functionalization allows the SWNTs to bind strongly to the negatively charged phosphate backbone of DNA, enabling the creation of DNA-SWNT conjugates for various applications, including gene delivery and molecular electronics.

Synthesis of Star-Shaped Polymers

The compound serves as a precursor in the synthesis of 4,6-dichloro-2-pyrenemethylamine-1,3,5-triazine , which is further used to synthesize a star-shaped polymer known as 4,6-bis(9H-carbazol-2-yloxy)-2-(pyrenemethylamine)-1,3,5-triazine (TPC) . These polymers have potential applications in the field of organic electronics due to their unique structural and electronic properties.

Tumor Targeting Delivery of siRNA

1-Pyrenemethylamine hydrochloride: has been employed for loading human telomerase reverse transcriptase (hTERT) small interfering RNA (siRNA) onto functionalized graphene oxide (GO) for targeted tumor therapy . The siRNA can silence the hTERT gene in cancer cells, potentially inhibiting their ability to proliferate indefinitely.

Preparation of Schiff-base Ligands

PyNH2·HCl is used in the preparation of Schiff-base ligands with complex structures, such as pyren-1-ylmethyl-[2-(6-{2-[(pyren-1-ylmethylimino)-methyl]-phenoxymethyl}-pyridin-2-ylmethoxy)-benzylidene]-amine . These ligands can be used in coordination chemistry to form complexes with various metals, which have applications in catalysis and material science.

Fluorescent Chiral Nanofibers for Optoelectronics

The compound has been incorporated into electrospun nanofibers containing fluorescent dyes and helical polymers . The resulting nanofibers exhibit amplified polarization properties, which are advantageous for the development of fluorescent chiral nanofibers with potential applications in optoelectronic devices.

Cationic Dye Loading and Release

1-Pyrenemethylamine hydrochloride: has been studied for its ability to reversibly load and release cationic dyes in response to pH changes . This property can be harnessed in the design of smart materials that change color or fluorescence in response to environmental stimuli.

作用機序

Target of Action

1-Pyrenemethylamine hydrochloride (PyNH2) primarily targets human telomerase reverse transcriptase (hTERT) . hTERT is a catalytic subunit of the enzyme telomerase, which, along with the telomerase RNA component (TERC), comprises the most important unit of the telomerase complex .

Mode of Action

1-Pyrenemethylamine hydrochloride interacts with its target by loading small interfering RNA (siRNA) specific to hTERT onto functionalized graphene oxide (GO) for tumor targeting . This interaction results in the delivery of siRNA to the tumor, leading to the inhibition of hTERT .

Biochemical Pathways

The primary biochemical pathway affected by 1-Pyrenemethylamine hydrochloride is the telomerase pathway . By delivering siRNA to hTERT, the telomerase activity in cancer cells is reduced, leading to the inhibition of tumor growth .

Pharmacokinetics

Its use in the delivery of sirna suggests that it may have good bioavailability and can effectively reach its target site .

Result of Action

The result of the action of 1-Pyrenemethylamine hydrochloride is the inhibition of hTERT , which leads to the suppression of telomerase activity in cancer cells . This can result in the inhibition of tumor growth .

Safety and Hazards

1-Pyrenemethylamine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

将来の方向性

1-Pyrenemethylamine hydrochloride has been used for the loading of human telomerase reverse transcriptase (hTERT) small interfering RNA (siRNA) to the functionalized graphene oxide (GO) for the tumor targeting delivery of siRNA . This suggests potential future directions in the field of targeted drug delivery.

特性

IUPAC Name |

pyren-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N.ClH/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12;/h1-9H,10,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNMXKKNDSHTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469284 | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenemethylamine hydrochloride | |

CAS RN |

93324-65-3 | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)

![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)

![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)